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Compound of Interest

Compound Name:
3-Hydroxy-5-

methoxybenzaldehyde-d3

Cat. No.: B1153120

Get Quote

Executive Summary & Compound Architecture
3-Hydroxy-5-methoxybenzaldehyde-d3 is a stable isotope-labeled analog of 3-hydroxy-5-

methoxybenzaldehyde (isomeric with vanillin/isovanillin). It is primarily utilized as an Internal

Standard (IS) in quantitative mass spectrometry (LC-MS/GC-MS) for the analysis of phenolic

aldehydes, lignin degradation products, and specific pharmaceutical intermediates.

The "d3" designation typically refers to the deuteration of the methoxy group (–OCD₃),

providing a mass shift of +3 Da. This position is chosen for its metabolic stability and resistance

to hydrogen-deuterium exchange (HDX) in aqueous media, unlike the phenolic hydroxyl proton.

Physicochemical Identity[1][2]
Parent CAS: 57179-35-8 (Non-deuterated)

Molecular Formula: C₈H₅D₃O₃

Molecular Weight: ~155.17 g/mol (vs. 152.15 g/mol for parent)
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Core Functionality:

Phenolic Hydroxyl (C3): H-bond donor/acceptor; acidic (pKa ~7.4–8.9).

Aldehyde (C1): Electrophilic; prone to oxidation and acetal formation.

Methoxy-d3 (C5): Lipophilic; non-exchangeable label.

Solubility Profile & Solvent Selection Strategy
The solubility of the deuterated analog mimics its non-deuterated parent almost identically. The

compound exhibits amphiphilic behavior: the phenolic and aldehyde groups drive solubility in

polar protic/aprotic solvents, while the aromatic ring limits solubility in purely aqueous or highly

non-polar media.

Solubility Data Matrix
Data extrapolated from parent compound physicochemical properties and validated phenolic

aldehyde behavior.
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Solvent Class
Specific
Solvent

Solubility
Rating

Est. Saturation
(25°C)

Application
Context

Polar Aprotic DMSO Very High > 100 mg/mL

Primary Stock

Solution.

Excellent

stability; low

evaporation.

Polar Aprotic DMF High > 80 mg/mL

Alternative stock;

harder to remove

than DMSO.

Polar Protic Methanol High 50–80 mg/mL

Working

Standards. Good

for LC-MS

injection; risk of

hemiacetal

formation over

time.

Polar Protic Ethanol Moderate-High 30–50 mg/mL

Green alternative

to MeOH; similar

acetal risk.

Polar Aprotic Acetonitrile Moderate 10–30 mg/mL

LC-MS mobile

phase

compatibility;

lower solubility

than alcohols.

Ester Ethyl Acetate Moderate 10–25 mg/mL

Liquid-Liquid

Extraction (LLE).

Excellent

recovery solvent.

Chlorinated
DCM /

Chloroform
Low-Moderate 5–15 mg/mL

Partitioning

studies; typically

requires heating.
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Non-Polar
Hexane /

Heptane
Poor < 1 mg/mL

Used as an anti-

solvent for

precipitation/crys

tallization.

Aqueous Water (pH 7) Low < 5 mg/mL

Poor solubility

unless pH > pKa

(ionized

phenolate form).

Mechanism of Solvation
DMSO/DMF: The sulfoxide/amide oxygens act as potent H-bond acceptors for the phenolic -

OH, disrupting crystal lattice energy effectively.

Methanol: Solvates via both H-bond donation (to aldehyde/methoxy) and acceptance (from

phenol). Caution: Aldehydes in methanol can slowly form dimethyl acetals, especially with

trace acid catalysis.

Water: Solubility is pH-dependent. At pH > 9, the phenol deprotonates to the phenolate

anion, drastically increasing aqueous solubility but promoting oxidative degradation.

Visualization: Solvent Selection Logic
The following decision tree guides the researcher in selecting the optimal solvent based on the

experimental stage.
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Start: 3-Hydroxy-5-methoxybenzaldehyde-d3

What is the application?

Long-Term Stock Storage

Stability

Working Standard / LC-MS

Analysis

Sample Extraction (LLE)

Isolation

DMSO (Anhydrous)
>100 mg/mL

Prevents oxidation

Recommended

Methanol/Acetonitrile (50:50)
High compatibility

Prepare fresh (Acetal risk)

Recommended

Ethyl Acetate
Good partitioning
Easy evaporation

Recommended

Click to download full resolution via product page

Caption: Logical workflow for selecting the appropriate organic solvent based on the analytical

phase (Storage vs. Analysis vs. Extraction).

Experimental Protocols
Protocol A: Primary Stock Solution Preparation (1
mg/mL)
Objective: To prepare a stable, high-concentration master stock for long-term storage.

Materials:

3-Hydroxy-5-methoxybenzaldehyde-d3 (Solid reference standard).

DMSO (LC-MS Grade, Anhydrous).

Amber glass vial (Silanized preferred to minimize surface adsorption).

Argon or Nitrogen gas.[1]
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Step-by-Step:

Equilibration: Allow the reference standard vial to reach room temperature before opening to

prevent water condensation (hygroscopicity management).

Weighing: Accurately weigh 1.0 mg (± 0.01 mg) of the d3-standard into a 2 mL amber vial.

Solvation: Add 1.0 mL of anhydrous DMSO.

Note: Do not use Methanol for long-term stock due to evaporation and potential

acetalization.

Dissolution: Vortex for 30 seconds. The solid should dissolve instantly, resulting in a clear,

pale yellow solution.

Storage: Overlay the headspace with Argon/Nitrogen, seal tightly with a PTFE-lined cap, and

store at -20°C or -80°C.

Validity: 6–12 months if kept dark and frozen.

Protocol B: Saturation Shake-Flask Method (Solubility
Determination)
Objective: To empirically determine the solubility limit in a novel organic solvent.

Materials:

Test Solvent (e.g., 2-MeTHF, Toluene).

Orbital Shaker (Temperature controlled at 25°C).[2]

0.22 µm PTFE Syringe Filter.

Step-by-Step:

Supersaturation: Add excess solid d3-standard (approx. 10 mg) to 1 mL of the test solvent in

a clear glass vial. Ensure visible undissolved solid remains.
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Equilibration: Agitate at 25°C for 24 hours.

Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a

pre-warmed syringe filter (to prevent precipitation in the filter).

Quantification: Dilute the filtrate 100-fold with Methanol and analyze via UV-Vis (approx. 280

nm or 310 nm) or HPLC-UV against a known calibration curve.

Critical Handling & Stability Factors
Isotopic Exchange (The "d3" Integrity)

Risk: If the deuterium label were on the hydroxyl group (-OD), it would exchange with

atmospheric moisture immediately, reverting to the -OH form.

Mitigation: The -OCD₃ (methoxy) label is chemically inert to exchange under standard

conditions. However, avoid highly acidic conditions (pH < 1) at high temperatures, which

could theoretically catalyze ether cleavage.

Chemical Stability (Aldehyde Reactivity)
Oxidation: Benzaldehydes oxidize to benzoic acids in the presence of air. Evidence: "Old"

stock solutions often show a secondary peak (M+16) corresponding to the carboxylic acid.

Solution: Always store under inert gas.

Acetalization: In alcohols (MeOH/EtOH), the aldehyde carbonyl reacts to form

hemiacetals/acetals.

Solution: Use Acetonitrile for intermediate dilutions if the solution will stand for >24 hours.

Visualization: Stock Preparation Workflow
This diagram illustrates the "Chain of Custody" for the internal standard to ensure analytical

precision.

Solid d3-Standard
(Store -20°C)

Weigh 1.0 mg
(Amber Vial)

Equilibrate RT Add 1 mL DMSO
(Master Stock)

Vortex Dilute 1:100 in MeOH
(Working IS)

Daily Prep Spike into Sample
(Pre-Extraction)

Analysis
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Caption: Step-by-step workflow for converting solid reference material into a working internal

standard solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1153120/docs#technical-guide-solubility-profiling-
handling-of-3-hydroxy-5-methoxybenzaldehyde-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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